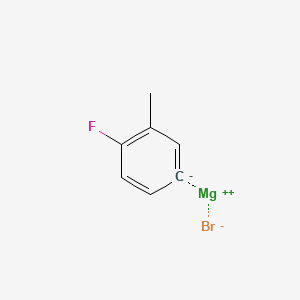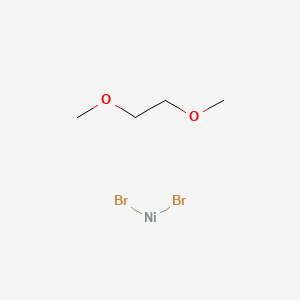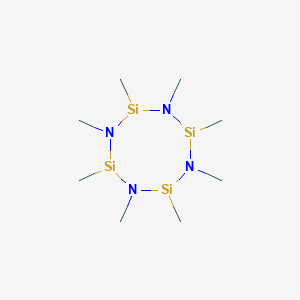
(R)-tert-Butyl (1-amino-3-méthyl-1-oxobutan-2-yl)carbamate
Vue d'ensemble
Description
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of amino acids and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
The compound is widely used in scientific research due to its versatility and reactivity. It is used in the synthesis of various pharmaceuticals, including anticonvulsants and analgesics. Additionally, it is used as an intermediate in the production of other chemical compounds and in the study of biochemical pathways.
Mécanisme D'action
Target of Action
The primary targets of the compound ®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, also known as Boc-D-Valine amide, are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate interacts with its targets, the CB1 and CB2 receptors, by functioning as an agonist . This means that it binds to these receptors and activates them, leading to changes in the cellular activities regulated by these receptors .
Biochemical Pathways
Upon activation of the CB1 and CB2 receptors by ®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, various biochemical pathways are affected. These pathways are involved in pain sensation, mood regulation, and memory processes . The downstream effects of these pathways can lead to changes in physiological responses such as pain perception, emotional state, and cognitive function .
Pharmacokinetics
It is known that human carboxylesterases play a crucial role in the metabolism of this compound . These enzymes catalyze the hydrolysis of the compound, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of ®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate’s action involve changes in cellular activities regulated by the CB1 and CB2 receptors . These changes can result in altered physiological responses such as changes in pain perception, emotional state, and cognitive function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate. For instance, factors such as temperature and pH can affect the stability of the compound . Additionally, the presence of other substances can potentially influence the compound’s action through drug-drug interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of tert-butyl chloroformate with (R)-valine under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be achieved using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The major product of oxidation reactions is the corresponding carboxylic acid.
Reduction: The major product of reduction reactions is the corresponding amine.
Substitution: The major product of substitution reactions is the corresponding substituted derivative.
Comparaison Avec Des Composés Similaires
(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSZYROZOXUFSG-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446085 | |
| Record name | Boc-D-Valine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70717-76-9 | |
| Record name | Boc-D-Valine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]](/img/structure/B1588755.png)


